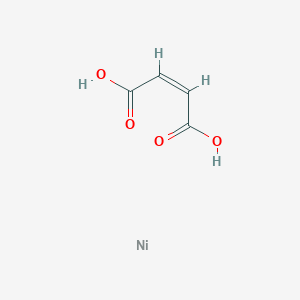

Nickel(II) fumarate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6283-67-6 |

|---|---|

Molecular Formula |

C4H4NiO4 |

Molecular Weight |

174.77 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;nickel |

InChI |

InChI=1S/C4H4O4.Ni/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

InChI Key |

BHIJGQUZXXURRH-ODZAUARKSA-N |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O.[Ni] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Nickel(II) Fumarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of nickel(II) fumarate. The information is tailored for professionals in research and development, particularly those in the pharmaceutical and materials science sectors, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction to this compound

This compound is a coordination compound formed between nickel(II) ions (Ni²⁺) and fumarate dianions (C₂H₂O₄²⁻). It typically exists as a pale green or light blue solid and is sparingly soluble in water[1]. As a metal-organic framework (MOF), this compound has garnered interest for its potential applications in catalysis, gas storage, and as a precursor for the synthesis of nickel oxide (NiO) nanoparticles, which have broad applications in electronics and energy storage[1][2]. The structural versatility of this compound, which can form one-dimensional polymeric chains, makes it a subject of ongoing research[3].

Synthesis Protocols for this compound

Several methods have been established for the synthesis of this compound, primarily through precipitation reactions. The choice of precursors, solvents, and reaction conditions can influence the final product's crystallinity, morphology, and purity.

Precipitation Method from Nickel(II) Acetate in Methanol

A common and straightforward method for synthesizing this compound tetrahydrate involves the reaction of nickel(II) acetate tetrahydrate with fumaric acid in a methanolic solution[3].

Experimental Protocol:

-

Preparation of Precursor Solutions:

-

Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

-

Prepare a 0.2 M solution of fumaric acid in methanol.

-

-

Reaction:

-

Slowly add 50 mL of the nickel(II) acetate solution to 100 mL of the fumaric acid solution (maintaining a 1:2 molar ratio of metal to ligand) under continuous stirring at room temperature[3].

-

Observe the formation of a cloudy solution, which indicates the initiation of precipitation.

-

-

Precipitation and Isolation:

-

Continue stirring the mixture for one hour to ensure complete precipitation. A bluish-green precipitate of this compound tetrahydrate will form[3].

-

Collect the precipitate by centrifugation.

-

Wash the collected solid several times with methanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the final product in air at 40 °C[3].

-

Aqueous Synthesis from Nickel(II) Salts

This compound can also be synthesized through a simple aqueous reaction using water-soluble nickel salts such as nickel(II) chloride or nickel(II) nitrate[1]. This method is often preferred for its use of more environmentally benign solvents.

Experimental Protocol (General):

-

Dissolution of Reactants:

-

Dissolve a stoichiometric amount of a nickel(II) salt (e.g., nickel(II) chloride hexahydrate or nickel(II) nitrate hexahydrate) in deionized water.

-

In a separate vessel, dissolve a corresponding stoichiometric amount of fumaric acid or a salt thereof (e.g., disodium fumarate) in deionized water. Adjusting the pH of the fumaric acid solution with a base (e.g., NaOH) can facilitate dissolution and influence the reaction.

-

-

Reaction and Precipitation:

-

Slowly add the nickel(II) salt solution to the fumarate solution with constant stirring. Mild heating may be applied to promote the reaction[1].

-

A precipitate of this compound will form. The reaction time can be varied to control particle size and crystallinity.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water to remove any soluble byproducts.

-

Dry the purified this compound in an oven at a controlled temperature.

-

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods can be employed to synthesize highly crystalline this compound, often with controlled morphology. These methods involve carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures[4][5][6][7][8][9].

Conceptual Experimental Protocol:

-

Preparation of the Reaction Mixture:

-

In a Teflon-lined autoclave, combine a nickel(II) salt (e.g., nickel(II) chloride or nickel(II) nitrate), fumaric acid, and a suitable solvent (water for hydrothermal, an organic solvent like DMF or ethanol for solvothermal)[4][6][9].

-

The molar ratios of the reactants and the choice of solvent can be varied to influence the product's structure[6][9].

-

-

Reaction:

-

Isolation and Purification:

-

After cooling the autoclave to room temperature, collect the crystalline product by filtration.

-

Wash the product with the solvent used for the reaction and then with a lower-boiling point solvent (e.g., ethanol or acetone) to facilitate drying.

-

Dry the final product under vacuum or in an oven.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and characterization of this compound.

Table 1: Synthesis Conditions and Product Information

| Synthesis Method | Nickel Precursor | Ligand | Solvent | Molar Ratio (Ni:Fumarate) | Temperature (°C) | Reaction Time (h) | Product | Reference(s) |

| Precipitation | Nickel(II) acetate tetrahydrate | Fumaric acid | Methanol | 1:2 | Room Temperature | 1 | This compound tetrahydrate | [3] |

| Aqueous Synthesis | Nickel(II) chloride | Fumaric acid | Water | - | Mild Heating | - | This compound | [1] |

| Aqueous Synthesis | Nickel(II) nitrate | Fumaric acid | Water | - | Mild Heating | - | This compound | [1] |

Table 2: Crystallographic and Structural Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Coordination Geometry | Octahedral | [1][3] |

| Structure | 1D Polymeric Chain | [3] |

Table 3: Thermal and Spectroscopic Data

| Analysis Technique | Observation | Interpretation | Reference(s) |

| Thermogravimetric Analysis (TGA) | Weight loss at 90-230 °C | Loss of coordinated water molecules | [3] |

| Weight loss at 330-420 °C | Decomposition of the fumarate ligand | [3] | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Bands corresponding to carboxylate groups | Coordination of fumarate to Ni(II) | [10] |

| Bands corresponding to water molecules | Presence of coordinated and/or lattice water | [10] |

Experimental Workflows (Graphviz)

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the precipitation synthesis of this compound.

Caption: Workflow for the aqueous synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and confirm the structure of the material. This compound tetrahydrate exhibits a characteristic diffraction pattern corresponding to a monoclinic crystal system with the P2₁/c space group[3].

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and composition of the compound. A typical TGA curve for this compound tetrahydrate shows an initial weight loss corresponding to the removal of water molecules, followed by a second, more significant weight loss at higher temperatures due to the decomposition of the fumarate ligand to form nickel oxide[3].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylate groups of the fumarate ligand, confirming its coordination to the nickel(II) center. Bands corresponding to the O-H stretching of water molecules will also be present in the hydrated form[10].

-

Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including bond lengths, bond angles, and the coordination environment of the nickel(II) ion[1].

Applications in Drug Development and Materials Science

While direct applications of this compound in drug formulations are not established, its synthesis and the study of its properties are relevant to drug development professionals for several reasons:

-

Metal-Organic Frameworks (MOFs) in Drug Delivery: The study of simple MOFs like this compound provides foundational knowledge for the design and synthesis of more complex, porous MOFs that can be used as carriers for drug delivery systems.

-

Catalysis in Pharmaceutical Synthesis: Nickel complexes are increasingly used as catalysts in organic synthesis to create complex molecules for new drug candidates. Understanding the coordination chemistry of nickel with organic ligands like fumarate is crucial for developing novel catalytic systems.

-

Precursor for Nanomaterials: As a precursor for nickel oxide nanoparticles, this compound is relevant to the development of advanced materials for various applications, including biosensors and biomedical imaging, which are pertinent to the pharmaceutical industry.

Conclusion

This technical guide has provided a detailed overview of the synthesis protocols for this compound, supported by quantitative data and visual workflows. The precipitation and aqueous synthesis methods offer straightforward and scalable routes to this important nickel-based MOF. The characterization data confirm its structure and thermal properties, laying the groundwork for its potential applications in materials science and as a model system for more complex coordination compounds relevant to the pharmaceutical industry. For researchers and professionals in these fields, a thorough understanding of the synthesis and properties of this compound is a valuable asset in the development of new materials and technologies.

References

- 1. Crystal structure and Hirshfeld surface analysis of tetraaquabis(isonicotinamide-κN 1)this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nickel Fumarate and Its Electrochemical Properties for Li-Ion Batteries [mdpi.com]

- 3. Synthesis of Nickel Fumarate and Its Electrochemical Properties for Li-Ion Batteries [mdpi.com]

- 4. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aca.unram.ac.id [aca.unram.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceasia.org [scienceasia.org]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Nickel(II) Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of nickel(II) fumarate, synthesizing available research to offer a detailed understanding of its behavior under different atmospheric conditions. This document is intended to be a valuable resource for professionals in research and development who are working with or exploring the applications of nickel-containing compounds.

Introduction

This compound is a metal-organic compound that has been studied for its thermal decomposition characteristics. Understanding its behavior when subjected to heat is crucial for various applications, including catalysis and materials synthesis. This guide details the decomposition pathways, kinetics, and products of this compound under both vacuum and oxygen-rich environments.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis and thermal analysis of this compound.

2.1. Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a soluble nickel(II) salt with fumaric acid or a soluble fumarate salt in an aqueous solution.

-

Materials: Nickel(II) carbonate (NiCO₃), Fumaric acid (C₄H₄O₄), Deionized water.

-

Procedure:

-

A suspension of nickel(II) carbonate in deionized water is prepared in a reaction vessel.

-

An aqueous solution of fumaric acid is added dropwise to the nickel(II) carbonate suspension with constant stirring. The addition is continued until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

-

The resulting solution is then heated to facilitate the precipitation of this compound.

-

The precipitate is collected by filtration, washed thoroughly with deionized water to remove any unreacted starting materials, and then dried in an oven at a temperature below its decomposition point (e.g., 175°C) to remove water of hydration.[1]

-

2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key techniques to study the thermal decomposition of this compound.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically employed.

-

Sample Preparation: A small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: The analysis can be conducted under a controlled atmosphere, such as a vacuum (to study pyrolysis) or a flowing gas like oxygen or an inert gas (e.g., nitrogen or argon) at a specified flow rate.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument continuously records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Quantitative Data Summary

The thermal decomposition of this compound exhibits distinct characteristics depending on the surrounding atmosphere. The key quantitative data from the literature are summarized below.

| Parameter | Decomposition in Vacuum | Decomposition in Oxygen | Reference |

| Temperature Range | 300-340°C | Not explicitly stated, but decomposition yields NiO | [1][2][3][4] |

| Principal Solid Product | Nickel Carbide (Ni₃C) | Nickel Oxide (NiO) | [1][2][3][4] |

| Principal Gaseous Products | Carbon Dioxide (CO₂) | Carbon Dioxide (CO₂) | [1][2][3][4] |

| Minor Gaseous Products | Carbon Monoxide (CO), Methane (CH₄), other hydrocarbons | - | [1][2] |

| Activation Energy (Ea) | 208 ± 8 kJ mol⁻¹ (isothermal) / 211.5 ± 6.0 kJ mol⁻¹ | 150 ± 10 kJ mol⁻¹ | [1][2][3][4] |

| Kinetic Model | Avrami-Erofeyev (n=2) for fractional decomposition (α) < 0.65 | Not explicitly stated, but the reaction-time curve is comparable to vacuum pyrolysis | [1] |

Visualization of Processes

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and thermal analysis of this compound.

4.2. Proposed Thermal Decomposition Pathway in Vacuum

The decomposition of this compound in a vacuum is proposed to proceed via the formation and growth of product nuclei within the reactant crystals.[1][2] The rate-controlling step is suggested to be the catalytic breakdown of the fumarate anion on the surface of these nuclei.[1][2]

Discussion

The thermal decomposition of this compound is a complex process influenced by the surrounding atmosphere. In a vacuum, the decomposition proceeds via a nucleation and growth mechanism, leading to the formation of nickel carbide and a mixture of gaseous products.[1][2] The reaction exhibits a sigmoid-shaped fractional decomposition versus time curve, which is characteristic of solid-state decomposition reactions.[1][2] The activation energy for this process is approximately 208-212 kJ mol⁻¹.[1][2]

In contrast, when heated in an oxygen-containing atmosphere, this compound decomposes to form nickel oxide and carbon dioxide.[3][4] The activation energy for the decomposition in oxygen is significantly lower, at around 150 kJ mol⁻¹, suggesting a different rate-determining step, likely influenced by the oxidative environment.[3][4] The geometry of the reactant/product interface advance is reported to be comparable in both vacuum and oxygen atmospheres.[3]

Conclusion

This technical guide has summarized the key aspects of the thermal decomposition of this compound. The provided data and diagrams offer a foundational understanding for researchers and professionals. The distinct decomposition behaviors in vacuum and oxygen highlight the importance of atmospheric control in processes involving this compound. Further research could focus on a more detailed analysis of the gaseous products under various atmospheric compositions and pressures, as well as exploring the catalytic potential of the decomposition products.

References

- 1. Thermal decomposition of nickel fumarate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. Thermal decomposition of nickel fumarate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Decomposition Reactions of Nickel Formate, Nickel Malonate, Nickel Maleate and Nickel Fumarate in Oxygen [dspace.bits-pilani.ac.in:8080]

- 4. Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Unraveling the Magnetic Properties of Nickel(II) Fumarate Coordination Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The realm of coordination polymers has garnered significant interest for its potential applications in diverse fields, including catalysis, gas storage, and materials science. Among these, nickel(II) fumarate coordination polymers present a compelling case for investigation due to their intriguing structural possibilities and the inherent magnetic properties of the nickel(II) ion. This technical guide provides an in-depth analysis of the magnetic characteristics of these materials, drawing upon available structural data and analogous systems to elucidate their behavior.

Structural Landscape of this compound Coordination Polymers

The magnetic properties of coordination polymers are intrinsically linked to their crystal structure. The arrangement of the nickel(II) centers and the bridging fumarate ligands dictates the nature and strength of the magnetic exchange interactions. Several this compound coordination polymers have been synthesized and structurally characterized, revealing diverse architectures.

One notable example is the one-dimensional (1D) chain structure of catena-[diaquabis(μ-fumarato-O,O')nickel(II)]. In this polymer, the nickel(II) ions are bridged by fumarate ligands, forming infinite chains. The coordination environment of the nickel(II) ion is typically octahedral, completed by water molecules.

Another documented structure involves the formation of a polymeric complex with ancillary ligands, such as nicotinamide, resulting in the formula [Ni(C₄H₂O₄)(C₆H₆N₂O)₂(H₂O)₂]n. In this compound, the fumarate dianions bridge the Ni(II) cations, which are also coordinated by nicotinamide and water molecules, leading to a distorted octahedral geometry. These chains are further organized into a three-dimensional supramolecular architecture through hydrogen bonding.[1]

A summary of the crystallographic data for representative this compound coordination polymers is presented in Table 1.

Table 1: Crystallographic Data for Selected this compound Coordination Polymers

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [Ni(C₄H₂O₄)(H₂O)₄] | Monoclinic | P2₁/c | 7.517(2) | 14.378(3) | 7.704(2) | 99.74(3) | |

| [Ni(C₄H₂O₄)(C₆H₆N₂O)₂(H₂O)₂]n | Monoclinic | P2₁/n | 10.969(2) | 7.4196(15) | 24.725(5) | 90.23(3) | [1] |

Predicted Magnetic Behavior and Exchange Pathways

The magnetic behavior of nickel(II) (d⁸) complexes is predominantly governed by the geometry of the coordination sphere and the nature of the bridging ligands. In an octahedral environment, the Ni(II) ion has two unpaired electrons (S=1), leading to paramagnetic behavior. The fumarate ligand, with its carboxylate groups, can mediate magnetic exchange interactions between the nickel(II) centers.

The superexchange mechanism is the primary pathway for magnetic coupling in these systems. The interaction can be either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins), depending on the orbital overlap. The geometry of the Ni-O-C-O-Ni pathway, including bond lengths and angles, is a critical determinant of the magnetic coupling.

Given the trans-configuration of the fumarate ligand, the through-bond distance between the nickel(II) centers is relatively long. This might suggest weak magnetic interactions. However, the nature of the carboxylate bridge (syn-syn, syn-anti, or anti-anti) plays a crucial role.

To gain further insight, we can draw analogies from structurally similar systems. For instance, a study on a nickel(II) maleate (the cis-isomer of fumarate) coordination polymer revealed the presence of a dominant ferromagnetic interaction within the molecule, with a positive Weiss constant (θ = +1.6 K).[2] This suggests that despite the bridging dicarboxylate ligand, ferromagnetic coupling can arise. The exchange pathway in this case was identified as being transmitted through syn-anti carboxylate bridges.[2]

Based on this, it is plausible to predict that this compound coordination polymers could also exhibit weak ferromagnetic or antiferromagnetic interactions, depending on the specific coordination mode of the fumarate ligand and the resulting orbital overlap.

Below is a diagram illustrating the potential magnetic exchange pathway in a fumarate-bridged nickel(II) coordination polymer.

Caption: Predicted superexchange pathway in a fumarate-bridged Ni(II) polymer.

Experimental Protocols

To experimentally determine the magnetic properties of this compound coordination polymers, a systematic approach involving synthesis, structural characterization, and magnetic measurements is required.

Synthesis of this compound Coordination Polymers

A general hydrothermal synthesis method can be employed:

-

Reactants: Nickel(II) salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O), fumaric acid, and a base (e.g., NaOH or an amine) are used. Ancillary ligands like nicotinamide can also be included to modify the structure.

-

Solvent: A mixture of water and a co-solvent (e.g., ethanol or methanol) is typically used.

-

Procedure: a. Dissolve the nickel(II) salt and fumaric acid in the solvent system in a Teflon-lined stainless-steel autoclave. b. Add the base dropwise to adjust the pH, promoting the deprotonation of fumaric acid. c. If using an ancillary ligand, add it to the solution. d. Seal the autoclave and heat it to a specific temperature (typically 120-180 °C) for a period of 24-72 hours. e. Allow the autoclave to cool slowly to room temperature. f. Filter the resulting crystals, wash them with water and the co-solvent, and dry them in air.

The following diagram outlines the general experimental workflow for the synthesis and characterization of these polymers.

Caption: General workflow for synthesis and characterization.

Magnetic Susceptibility Measurements

The magnetic properties are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Sample Preparation: A polycrystalline sample of the this compound coordination polymer is carefully weighed and placed in a gelatin capsule or a similar sample holder.

-

DC Magnetic Susceptibility: a. The temperature dependence of the magnetic susceptibility (χ) is measured in a specific temperature range (e.g., 2-300 K) under a constant applied DC magnetic field (e.g., 1000 Oe). b. The data is typically presented as χT versus T to highlight the nature of the magnetic interactions. A continuous decrease in χT upon cooling suggests antiferromagnetic coupling, while an increase suggests ferromagnetic coupling.

-

AC Magnetic Susceptibility: To probe for slow magnetic relaxation phenomena, which might be indicative of single-chain magnet behavior, AC susceptibility measurements can be performed at various frequencies and temperatures.

-

Data Analysis: The experimental data is corrected for the diamagnetic contributions of the sample holder and the constituent atoms. The corrected data can then be fitted to appropriate theoretical models (e.g., the Curie-Weiss law) to extract parameters such as the Curie constant (C) and the Weiss constant (θ).

Quantitative Magnetic Data for Analogous Systems

As direct quantitative magnetic data for this compound coordination polymers is limited in the public domain, we present data for a closely related nickel(II) maleate polymer to provide a comparative baseline.

Table 2: Magnetic Data for a Nickel(II) Maleate Coordination Polymer

| Parameter | Value | Description | Reference |

| Curie Constant (C) | 1.08 cm³·K/mol | Related to the effective magnetic moment. | [2] |

| Weiss Constant (θ) | +1.6 K | A positive value indicates weak ferromagnetic interactions between Ni(II) ions. | [2] |

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the magnetic properties of this compound coordination polymers. While direct experimental magnetic data for these specific compounds remains scarce, structural analysis and comparison with analogous systems suggest the likelihood of weak magnetic interactions, with the potential for either ferromagnetic or antiferromagnetic coupling depending on the precise structural details.

Future research should focus on the synthesis of new this compound coordination polymers and the thorough characterization of their magnetic properties. Such studies will not only contribute to a fundamental understanding of magneto-structural correlations in coordination polymers but also pave the way for the rational design of new materials with tailored magnetic functionalities. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on such investigations.

References

The Solubility of Nickel(II) Fumarate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of nickel(II) fumarate in organic solvents. While specific quantitative solubility data is scarce in publicly available literature, this document consolidates known qualitative information and presents a generalized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and methodologies to assess the solubility of this compound for their specific applications.

Introduction to this compound

This compound is a coordination compound formed between the nickel(II) ion (Ni²⁺) and the fumarate anion. It typically exists as a pale green or light blue solid.[1] The fumarate ligand, a dicarboxylate, can bridge multiple nickel centers to form coordination polymers.[1] This structural characteristic often results in low solubility in common solvents. The synthesis of this compound tetrahydrate, for instance, involves its precipitation from a methanolic solution, indicating poor solubility in methanol. While its solubility in water is described as "sparingly soluble," detailed quantitative data in a range of organic solvents is not readily found in scientific literature.

Understanding the solubility of this compound is crucial for its application in various fields, including catalysis, materials science, and as a precursor for nickel-containing materials. In the context of drug development, the solubility of any active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and route of administration.

Solubility Data of this compound

As of the date of this publication, extensive quantitative data on the solubility of this compound in a wide array of organic solvents is not available in the surveyed literature. The following table summarizes the available qualitative information. Researchers are encouraged to determine the solubility in their specific solvent systems using the experimental protocols outlined in this guide.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Aqueous | Not Specified | Sparingly Soluble | [1] |

| Methanol | CH₃OH | Protic Solvent | Room Temperature | Low / Precipitates |

Note: The low solubility in methanol is inferred from synthetic procedures where this compound tetrahydrate is precipitated from this solvent.

Factors Influencing the Solubility of Metal-Organic Compounds

The solubility of metal-organic compounds like this compound is a complex interplay of several factors. The following diagram illustrates the key relationships influencing the dissolution of such compounds in organic solvents.

Caption: Key factors influencing the solubility of metal-organic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a sparingly soluble compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

Materials and Equipment

-

This compound

-

Organic solvents of interest (e.g., ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for nickel quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometer after derivatization).

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24, 48, or 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, tared vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered supernatant and weigh the remaining solid residue. The solubility can then be calculated in g/L. This method is suitable for non-volatile solutes and solvents that can be easily evaporated.

-

Spectroscopic/Chromatographic Method: Dilute the filtered supernatant to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of nickel(II) ions using a suitable technique like AAS or ICP-MS. The solubility can then be calculated based on the dilution factor.

-

-

Data Recording: Record the solubility value for each solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure reproducibility.

The following diagram outlines the general workflow for this experimental procedure.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While there is a notable lack of specific quantitative data on the solubility of this compound in organic solvents, this guide provides the necessary framework for researchers to address this knowledge gap. By understanding the qualitative solubility and the factors that influence it, and by applying the generalized experimental protocol, professionals in various scientific disciplines can effectively determine the solubility of this compound in their solvent systems of interest. This will enable better-informed decisions in the development of new materials, catalytic processes, and pharmaceutical formulations involving this compound.

References

Unveiling Intermolecular Interactions: A Technical Guide to Hirshfeld Surface Analysis of Nickel(II) Fumarate

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, a profound understanding of intermolecular interactions is paramount for predicting and optimizing the solid-state properties of crystalline materials. This in-depth technical guide delves into the powerful technique of Hirshfeld surface analysis, specifically as applied to the core structure of nickel(II) fumarate. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the methodology, data interpretation, and significance of this analytical approach in characterizing the crystal packing and non-covalent interactions that govern the behavior of this important metal-organic compound.

This compound, a coordination polymer, serves as a valuable model system for studying the interplay of forces in metal-organic frameworks (MOFs). Its structure, characterized by nickel(II) centers bridged by fumarate ligands, offers a canvas for a variety of intermolecular interactions that dictate its stability, solubility, and ultimately, its potential applications. Hirshfeld surface analysis provides a unique and visually intuitive way to explore these interactions.

The Core Concept of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to partition crystal space into molecular volumes, providing a quantitative and visual representation of intermolecular interactions. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, researchers can gain detailed insights into the nature and prevalence of different types of non-covalent interactions.

dot

Caption: Conceptual workflow of Hirshfeld surface analysis.

Experimental and Computational Protocol

The foundation of a reliable Hirshfeld surface analysis is a high-quality single-crystal X-ray diffraction dataset. For the purpose of this guide, we will consider the analysis of tetraaquafumaratonickel(II), Ni(H₂O)₄(C₄H₂O₄), a well-characterized, simple hydrated form of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of tetraaquafumaratonickel(II) are typically grown by slow evaporation of an aqueous solution containing stoichiometric amounts of nickel(II) salt (e.g., nickel(II) chloride) and fumaric acid.

-

Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) while diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². This process yields the Crystallographic Information File (CIF) containing the atomic coordinates, unit cell parameters, and other essential crystallographic data.

Computational Protocol: Hirshfeld Surface Analysis using CrystalExplorer

The following protocol outlines the steps for performing a Hirshfeld surface analysis using the CrystalExplorer software, a widely used tool for this purpose.

dot

Methodological & Application

Application Notes and Protocols: The Role of Fumarates in Nickel-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

While nickel(II) fumarate itself is not extensively documented as a direct catalyst in the scientific literature, its components—nickel(II) ions and fumarate moieties—play significant roles in modern nickel catalysis. Nickel(II) salts are common, air-stable precatalysts that are reduced in situ to the active Ni(0) species.[1] Concurrently, fumarate derivatives, particularly dimethyl fumarate, are utilized as additives or ligands to stabilize Ni(0) complexes and modulate their reactivity.[2][3] This document provides an overview of the synthesis of this compound, its potential application as a precatalyst, and the established role of fumarate ligands in stabilizing catalytically active nickel centers. Additionally, the emerging use of nickel fumarate-based Metal-Organic Frameworks (MOFs) in catalysis is briefly discussed.[4][5]

Synthesis of this compound

This compound can be synthesized via a straightforward precipitation reaction. This protocol is adapted from the synthesis of nickel fumarate for applications in Li-ion batteries, which highlights its utility as a stable nickel compound.[4]

Experimental Protocol: Synthesis of this compound Tetrahydrate

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

Fumaric acid (C₄H₄O₄)

-

Methanol (MeOH)

Procedure:

-

Prepare a 0.2 M solution of nickel(II) acetate in methanol.

-

Prepare a 0.2 M solution of fumaric acid in methanol.

-

In a beaker, add 100 mL of the fumaric acid solution.

-

While stirring continuously, slowly add 50 mL of the nickel(II) acetate solution (this corresponds to a 1:2 molar ratio of metal to ligand).

-

Observe the formation of a cloudy solution, which will gradually form a bluish-green precipitate.

-

Continue stirring the mixture for one hour to ensure complete reaction.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with methanol to remove any unreacted starting materials.

-

Dry the resulting this compound tetrahydrate powder at 40°C in air.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application as a Ni(II) Precatalyst

Many nickel-catalyzed reactions, such as cross-couplings, utilize air-stable Ni(II) salts as precatalysts.[1] These are reduced in situ to the catalytically active Ni(0) species by a reducing agent present in the reaction mixture. While specific examples using this compound are not prominent, it can be postulated to function similarly to other common Ni(II) precatalysts like NiCl₂ or Ni(acac)₂.

General Protocol for In Situ Reduction of a Ni(II) Precatalyst:

-

To an oven-dried reaction vessel, add the Ni(II) precatalyst (e.g., this compound, 1-10 mol%), the desired ligand (e.g., a phosphine or N-heterocyclic carbene), and the reducing agent (e.g., Zn, Mn, or a silane).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the reaction solvent, followed by the substrates.

-

Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

Diagram of a General Ni(0)/Ni(II) Catalytic Cycle

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Fumarates as Stabilizing Ligands for Ni(0) Catalysts

Recent studies have shown that catalyst activation may not proceed via simple ligand exchange. Instead, a stoichiometric activation process can occur where the fumarate ligand is consumed in a cycloaddition reaction with the substrates.[6][8]

Application in Reductive Coupling of Aldehydes and Alkynes

(NHC)Ni(0)(fumarate) complexes have been evaluated as catalysts in the reductive coupling of aldehydes and alkynes. The choice of the fumarate ester can tune the catalyst's stability and activity.

Representative Protocol: This protocol is based on the reductive coupling reaction using a (IMes)Ni(0) catalyst stabilized by di(o-tolyl) fumarate.[6]

Materials:

-

(IMes)Ni(di(o-tolyl) fumarate) precatalyst (Catalyst 7 in the source literature)[6]

-

4-Fluorobenzaldehyde

-

1-Phenylpropyne

-

Triethylsilane (Et₃SiH)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox, add the (IMes)Ni(di(o-tolyl) fumarate) precatalyst (e.g., 5 mol%) to a reaction vial.

-

Add the 4-fluorobenzaldehyde (1.0 equiv), 1-phenylpropyne (1.2 equiv), and triethylsilane (1.5 equiv).

-

Add the anhydrous solvent.

-

Seal the vial and stir the reaction at room temperature.

-

Monitor the reaction progress. Upon completion, quench the reaction and purify the product by column chromatography.

Table 1: Comparison of Fumarate-Stabilized Ni(0) Precatalysts in Reductive Coupling (Data synthesized from mechanistic studies)[8]

| Precatalyst ID | Fumarate Ligand | Relative Reactivity |

| 1 | Dimethyl Fumarate | Low |

| 2 | Di-tert-butyl Fumarate | High |

| 6 | Di-isopropyl Fumarate | High |

| 7 | Di(o-tolyl) Fumarate | High |

Note: Higher reactivity was observed for catalysts with bulkier fumarate substituents, which was counterintuitive to a simple ligand exchange mechanism and supported the ligand consumption pathway.

Diagram of Catalyst Activation via Ligand Consumption

Caption: Activation of a fumarate-stabilized Ni(0) precatalyst.

Nickel Fumarate in Metal-Organic Frameworks (MOFs)

Nickel-based MOFs are being explored for various catalytic applications.[5] Nickel fumarate can serve as a building block for such MOFs, creating a porous, crystalline material with accessible nickel centers.[4] While research in this area is ongoing, Ni-MOFs have shown promise in reactions like the photocatalytic reduction of CO₂.[9] The catalytic activity in these materials is attributed to the unsaturated nickel metal centers within the framework.

Table 2: Performance of a Ni-MOF in CO₂ Photoreduction (Data from a study on a specific Ni-MOF, not necessarily fumarate-based but indicative of potential)[9]

| Catalyst | Reaction | CO Evolution Rate (μmol h⁻¹ mg⁻¹) | CO Selectivity (%) |

| Ni-MOF | Visible-light CO₂ reduction | 19.13 | 91.4 |

Conclusion

While this compound is not a commonly cited catalyst itself, its constituent parts are integral to modern nickel catalysis. It serves as an excellent case study for understanding the distinct but complementary roles of Ni(II) precatalysts and fumarate-based ligands. The air-stability and predictable synthesis of this compound make it a viable candidate for exploration as a precatalyst in various nickel-catalyzed transformations. Furthermore, the established use of fumarate esters in stabilizing highly active Ni(0) species provides a robust platform for developing user-friendly and tunable catalytic systems. Future research may further elucidate the direct catalytic potential of nickel fumarate, particularly in the context of heterogeneous catalysis and MOF-based applications.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ni(0) catalysts - ICIQ [iciq.org]

- 4. Synthesis of Nickel Fumarate and Its Electrochemical Properties for Li-Ion Batteries | MDPI [mdpi.com]

- 5. Potential Applications of Nickel-Based Metal-Organic Frameworks and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nickel metal-organic frameworks for visible-light CO2 reduction under mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrochemical Properties of Nickel(II) Fumarate for Li-ion Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of nickel(II) fumarate and its reduced graphene oxide (rGO) composite as anode materials for Lithium-ion (Li-ion) batteries.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered significant interest for energy storage applications due to their high surface areas and tunable structures. This compound is a one-dimensional MOF that serves as a promising anode material for Li-ion batteries. However, like many MOFs, its performance can be hindered by low electronic conductivity. To address this, a composite material of this compound with reduced graphene oxide (rGO) has been developed, demonstrating enhanced electrochemical performance.[1] This document outlines the synthesis of both pristine this compound (NiFum) and its rGO composite (G-NiFum), and details the protocols for their electrochemical evaluation.

Data Presentation

The electrochemical performance of pristine this compound and its rGO composite are summarized in the table below for easy comparison.

| Material | Metric | Value | Current Density/Rate | Cycle Number |

| Pristine NiFum | Reversible Capacity | Significant fading observed | 60 mA g⁻¹ | - |

| G-NiFum Composite | Reversible Capacity | ~800 mAh g⁻¹ | 0.2 C (62 mA g⁻¹) | 60 |

| G-NiFum Composite | Charge Capacity | 643 mAh g⁻¹ | 60 mA g⁻¹ | - |

| G-NiFum Composite | Charge Capacity | 678 mAh g⁻¹ | 120 mA g⁻¹ | - |

| G-NiFum Composite | Charge Capacity | 552 mAh g⁻¹ | 300 mA g⁻¹ | - |

| G-NiFum Composite | Charge Capacity | 411 mAh g⁻¹ | 600 mA g⁻¹ | - |

| G-NiFum Composite | Charge Capacity | 234 mAh g⁻¹ | 1200 mA g⁻¹ | - |

| G-NiFum Composite | Charge Capacity | 113 mAh g⁻¹ | 3600 mA g⁻¹ | - |

Note: The theoretical capacity of nickel fumarate is 310 mAh g⁻¹ based on the insertion of two Li per formula unit.

Experimental Protocols

Synthesis of this compound Tetrahydrate

This protocol describes a simple precipitation method for the synthesis of this compound tetrahydrate.[1]

Materials:

-

Nickel(II) acetate tetrahydrate (99%)

-

Fumaric acid (98%)

-

Methanol (99.8%)

Procedure:

-

Prepare a 0.2 M solution of nickel(II) acetate in methanol.

-

Prepare a 0.2 M solution of fumaric acid in methanol.

-

Slowly add 50 mL of the nickel acetate solution to 100 mL of the fumaric acid solution (maintaining a 1:2 molar ratio of metal to ligand) with continuous stirring.

-

Observe the solution turning cloudy upon addition.

-

Continue stirring for one hour, which will result in a bluish-green precipitate of this compound tetrahydrate.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate several times with methanol to remove any unreacted fumaric acid.

-

Dry the resulting powder at 40°C in air.

-

For battery testing, obtain the anhydrous phase (NiFum) by dehydrating the powder at 180°C.[1]

Synthesis of this compound / rGO Composite (G-NiFum)

This protocol details the preparation of a composite material of this compound with reduced graphene oxide.[1]

Materials:

-

As-synthesized this compound powder

-

Graphene oxide (GO)

-

Polyvinylpyrrolidone (PVP)

-

Deionized water

-

Methanol

Procedure:

-

Prepare graphene oxide according to a modified Hummer's method.

-

Disperse 500 mg of the as-synthesized this compound powder in 20 mL of deionized water by sonication with a small amount of PVP (10 mg).

-

Add a 0.2 wt% solution of graphene oxide to the dispersion and homogenize by magnetic stirring for one hour.

-

Add 100 mL of methanol to the mixture.

-

Subject the mixture to microwave irradiation at 100°C for 5 minutes, which will result in a black precipitate.

-

Wash the precipitate with methanol.

-

Dry the final composite material at 40°C in air.

Electrode Fabrication and Cell Assembly

Materials:

-

Active material (NiFum or G-NiFum)

-

Super P carbon black

-

Polyvinylidene fluoride (PVDF) binder

-

N-methyl-2-pyrrolidone (NMP) solvent

-

Copper foil (current collector)

-

Lithium metal foil (counter and reference electrode)

-

Celgard 2400 separator

-

Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

-

Coin-type cells (CR2032)

Procedure:

-

Prepare a slurry by mixing the active material, Super P carbon black, and PVDF binder in a weight ratio of 70:15:15 in NMP.

-

Coat the slurry onto a copper foil using a doctor blade.

-

Dry the coated foil in a vacuum oven at 110°C for 12 hours.

-

Punch out circular electrodes from the dried foil.

-

Assemble coin-type half-cells in an argon-filled glove box using the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, a Celgard 2400 membrane as the separator, and 1 M LiPF₆ in EC/DMC as the electrolyte.

Electrochemical Measurements

a) Cyclic Voltammetry (CV)

-

Instrument: Electrochemical workstation

-

Cell Configuration: Three-electrode setup within the coin cell (working electrode, Li counter, and Li reference).

-

Voltage Range: 0.005–3.0 V vs. Li/Li⁺.

-

Scan Rate: 0.1 mV s⁻¹.

-

Purpose: To investigate the redox reactions and electrochemical behavior of the material. The initial discharge process for both NiFum and G-NiFum shows a plateau at approximately 1.5 V, which is attributed to the formation of the solid electrolyte interphase (SEI).[1]

b) Galvanostatic Charge-Discharge Cycling

-

Instrument: Battery cycler

-

Cell Configuration: Coin-type half-cell.

-

Voltage Window: 0.005–3.0 V vs. Li/Li⁺.

-

Current Density: A range of current densities can be applied (e.g., 60 mA g⁻¹ up to 3600 mA g⁻¹) to evaluate rate capability.

-

Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability of the material.

c) Electrochemical Impedance Spectroscopy (EIS)

-

Instrument: Electrochemical workstation with a frequency response analyzer.

-

Frequency Range: 100 kHz to 10 mHz.

-

AC Amplitude: 5 mV.

-

Purpose: To study the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizations

Caption: Experimental workflow from material synthesis to electrochemical characterization.

Caption: Relationship between material composition and electrochemical performance.

References

Application Notes and Protocols: Nickel(II) Fumarate and Nickel-Based MOFs in the Synthesis of Metal-Organic Frameworks for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nickel-containing Metal-Organic Frameworks (MOFs), with a specific focus on nickel(II) fumarate and its potential application in drug delivery systems. Detailed experimental protocols for synthesis, drug loading, and biocompatibility assessment are provided to guide researchers in this promising field.

Introduction to Nickel-Based MOFs in Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for various biomedical applications, including drug delivery.[1][2][3] Nickel-based MOFs, in particular, have garnered interest due to their unique coordination chemistry and potential for controlled drug release. While research into this compound for specific drug delivery applications is an emerging area, the synthesis of nickel-containing MOFs using various organic linkers has shown promise for encapsulating and delivering therapeutic agents.[4]

This document outlines the synthesis of a nickel-based MOF using 1,4-benzenedicarboxylic acid (Ni-BDC) as a model system for drug delivery applications, as well as a protocol for the synthesis of a one-dimensional nickel fumarate MOF.

Data Presentation

Table 1: Physicochemical Properties of a Representative Nickel-Based MOF (Ni-BDC)

| Property | Value | Reference |

| BET Surface Area | 311.99 m²/g | [5] |

| Pore Size Distribution | 1–40 nm | [5] |

| Average Pore Diameter | ~29.2 nm | [5] |

Table 2: Drug Loading and Efficacy of a Cisplatin-Loaded Nickel-Based MOF (Ni-BDC)

| Parameter | Value | Reference |

| Drug | Cisplatin | [5] |

| Cell Line | Human Breast Cancer (MDA-MB-231) | [5] |

| Reduction in Cell Viability | 35.26% | [5] |

| IC50 Value | 46.84 µg/mL | [5] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni-BDC MOF for Drug Delivery

This protocol describes the hydrothermal synthesis of a nickel-based MOF using 1,4-benzenedicarboxylic acid (BDC) as the organic linker.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

1,4-benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Dissolve 1.45 g of Ni(NO₃)₂·6H₂O in 20 mL of deionized water.

-

In a separate beaker, dissolve a stoichiometric equivalent of H₂BDC in 40 mL of DMF with continuous stirring for 30 minutes at room temperature.

-

Add the nickel nitrate solution dropwise to the H₂BDC solution while stirring.

-

Transfer the resulting mixture to a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 135 °C for 24 hours.[6]

-

After cooling to room temperature, collect the precipitate by centrifugation at 14,000 rpm for 8 minutes.[6]

-

Wash the product consecutively with DMF and ethanol three times each to remove unreacted precursors.[6]

-

Dry the final Ni-BDC MOF product in an oven at 60 °C.[6]

Protocol 2: Synthesis of this compound MOF

This protocol details a simple precipitation method for synthesizing a one-dimensional nickel fumarate MOF.[4]

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

Fumaric acid (C₄H₄O₄)

-

Methanol

Procedure:

-

Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

-

Prepare a 0.2 M solution of fumaric acid in methanol.

-

Mix the two solutions at room temperature with stirring.

-

A precipitate of nickel fumarate will form.

-

Collect the precipitate by filtration.

-

Wash the product with methanol to remove any unreacted starting materials.

-

Dry the resulting nickel fumarate MOF powder.

Protocol 3: Cisplatin Loading into Ni-BDC MOF

This protocol is adapted from a procedure for loading cisplatin into a different MOF and can be applied to the synthesized Ni-BDC MOF.[7]

Materials:

-

Synthesized and activated Ni-BDC MOF

-

Cisplatin (cis-[Pt(NH₃)₂Cl₂])

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge

Procedure:

-

Activate the Ni-BDC MOF by heating under vacuum to remove any guest molecules from the pores.

-

Disperse 50 mg of the activated Ni-BDC MOF in 5 mL of a 0.05 M cisplatin solution in DMSO.[7]

-

Stir the suspension for 72 hours at room temperature to allow for drug encapsulation.[7]

-

Recover the cisplatin-loaded MOF by centrifugation.

-

Wash the product with fresh DMSO to remove any surface-adsorbed drug.

-

Dry the final product under vacuum.

Protocol 4: In Vitro Cisplatin Release Study

This protocol outlines a method to study the release of cisplatin from the loaded Ni-BDC MOF in a simulated physiological environment.

Materials:

-

Cisplatin-loaded Ni-BDC MOF

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator shaker

-

UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Disperse a known amount of cisplatin-loaded Ni-BDC MOF in a specific volume of PBS (pH 7.4).

-

Place the suspension in an incubator shaker at 37 °C with constant agitation.

-

At predetermined time intervals, withdraw a small aliquot of the supernatant after centrifugation.

-

Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

-

Quantify the concentration of cisplatin in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry or ICP-MS to determine the cumulative drug release.

Protocol 5: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[5][8][9][10][11]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium

-

96-well plates

-

Cisplatin-loaded Ni-BDC MOF and empty Ni-BDC MOF (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 3.0 × 10³ cells/well and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the cisplatin-loaded Ni-BDC MOF and the empty Ni-BDC MOF for 48 hours.[9] Use fresh culture medium as an untreated control.

-

After the incubation period, add 20 µL of the MTT working solution to each well and incubate for 4 hours at 37 °C.[9]

-

Remove the culture supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Caption: Hydrothermal synthesis workflow for Ni-BDC MOF.

Caption: Workflow for cisplatin loading and in vitro release.

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. In Vitro Toxicity Study of a Porous Iron(III) Metal‒Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. taglus.com [taglus.com]

Application Notes and Protocols: Nickel(II) Fumarate Coordination Polymers for Gas Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of nickel(II) fumarate coordination polymers for gas storage applications. These materials, a subclass of metal-organic frameworks (MOFs), are of significant interest due to their tunable porous structures and potential for selective gas adsorption.

Introduction

Coordination polymers constructed from nickel(II) ions and fumarate linkers are crystalline materials forming one-, two-, or three-dimensional networks.[1][2] The inherent porosity and the presence of accessible metal sites make these materials promising candidates for applications in gas storage and separation, catalysis, and drug delivery.[3][4] This document focuses on their application in storing gases such as carbon dioxide (CO₂) and hydrogen (H₂).

The performance of these materials is dictated by factors such as specific surface area (BET), pore volume, and the chemical nature of the framework-gas interactions.[5] Proper synthesis and activation procedures are critical to maximizing their gas storage capacity.

Quantitative Data Presentation

The following tables summarize representative quantitative data for nickel-based coordination polymers. While specific data for a single, exemplary this compound polymer is compiled from typical results for closely related and well-studied systems (e.g., Ni-MOF-74), it serves as a benchmark for performance evaluation.

Table 1: Physicochemical Properties of a Representative Nickel-Based MOF

| Parameter | Value | Method of Analysis |

| BET Surface Area | ~800 - 1200 m²/g | N₂ Adsorption at 77 K[6] |

| Langmuir Surface Area | ~1150 m²/g | N₂ Adsorption at 77 K[6] |

| Total Pore Volume | ~0.4 cm³/g | N₂ Adsorption at 77 K[6] |

| Thermal Stability | Up to ~320 °C | Thermogravimetric Analysis (TGA) |

Table 2: Gas Adsorption Capacities of a Representative Nickel-Based MOF

| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Adsorption Capacity (wt%) |

| CO₂ | 298 | 1 | ~6.6 | ~29.0 |

| CO₂ | 273 | 1 | ~8.3 | ~36.5 |

| H₂ | 77 | 1 | ~13.0 | ~2.6 |

Data compiled and synthesized from studies on high-performing nickel-based MOFs like Ni-MOF-74 for illustrative purposes.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis, activation, and characterization of this compound coordination polymers are provided below.

Protocol for Hydrothermal Synthesis

This protocol describes a common method for synthesizing this compound coordination polymers.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Fumaric acid (C₄H₄O₄)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 50 mL beaker, dissolve 1.5 mmol of Ni(NO₃)₂·6H₂O in 15 mL of DMF.

-

In a separate 50 mL beaker, dissolve 1.5 mmol of fumaric acid in 15 mL of DMF.

-

Combine the two solutions in a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in a convection oven at 120 °C for 24 hours.

-

After 24 hours, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting crystalline product by filtration.

-

Wash the product sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove unreacted precursors.

-

Dry the final product in a vacuum oven at 80 °C overnight.

Protocol for Sample Activation (Degassing)

Activation is a critical step to remove solvent molecules from the pores, making the internal surface accessible for gas adsorption.

Equipment:

-

Schlenk line or vacuum manifold

-

Heating mantle

-

Sample tube compatible with gas sorption analyzer

Procedure:

-

Place 50-100 mg of the synthesized this compound polymer into a pre-weighed sample tube.

-

Attach the sample tube to a vacuum manifold.

-

Slowly evacuate the tube to a pressure below 10⁻⁵ mbar.

-

While under vacuum, gradually heat the sample to 150-180 °C at a rate of 1-2 °C/min.

-

Hold the sample at the final temperature under dynamic vacuum for at least 12 hours to ensure complete removal of guest solvents.

-

Cool the sample to room temperature under vacuum before transferring it to the gas sorption analyzer.

Protocol for Gas Adsorption Measurements

This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Equipment:

-

Volumetric gas sorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

-

High-purity adsorbate gases (e.g., N₂, H₂, CO₂)

-

Liquid nitrogen (for 77 K measurements)

-

Thermostatic bath (for measurements at other temperatures)

Procedure:

-

Transfer the activated sample tube to the analysis port of the gas sorption instrument, ensuring no exposure to air.

-

Perform a leak test according to the instrument's standard operating procedure.

-

Measure the free space (void volume) of the sample tube, typically using helium gas.

-

For BET surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K).

-

Perform a multi-point N₂ adsorption isotherm measurement over a relative pressure (P/P₀) range of 0.05 to 0.3.

-

For gas storage capacity measurements (e.g., CO₂, H₂), replace the liquid nitrogen bath with a cryostat or water bath set to the desired temperature (e.g., 273 K, 298 K for CO₂; 77 K for H₂).

-

Introduce the desired gas (CO₂ or H₂) in controlled doses into the sample tube and measure the equilibrium pressure after each dose until the target pressure (e.g., 1 bar) is reached.

-

The instrument software will calculate the amount of gas adsorbed at each pressure point to generate the adsorption isotherm.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship in gas adsorption analysis.

Caption: Experimental workflow for synthesis and evaluation.

Caption: Key relationships in gas adsorption analysis.

References

- 1. Amorphous Infinite Coordination Polymer Microparticles: A New Class of Selective Hydrogen Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct measurement of adsorbed gas redistribution in metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Activity of Nickel(II) Fumarate in CO2 Fixation

Disclaimer: The following application notes and protocols are a hypothetical guide based on the known catalytic activity of similar nickel(II) complexes in CO2 fixation reactions. To date, specific literature detailing the use of nickel(II) fumarate for this application is not available. The presented data and procedures are intended to serve as a starting point for researchers interested in exploring its potential.

Introduction

The catalytic fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable chemical processes. Nickel-based catalysts have emerged as promising candidates for various CO2 transformation reactions due to their high activity, abundance, and relatively low cost.[1][2][3][4] this compound, a coordination compound of Ni(II) ions and fumarate ligands, presents an interesting, yet unexplored, catalytic scaffold.[5][6] The fumarate linker, with its carboxylate groups, could potentially participate in the catalytic cycle, for instance, by acting as a proton shuttle or by influencing the electronic properties of the nickel center.

This document outlines a hypothetical application of this compound as a catalyst for the cycloaddition of CO2 to epoxides, a 100% atom-economical reaction that yields valuable cyclic carbonates.[7]

Hypothetical Catalytic Performance of this compound

The following table summarizes the expected catalytic performance of this compound in the cycloaddition of CO2 to propylene oxide, based on data reported for other nickel(II) catalyst systems.[7][8][9]

| Entry | Substrate | Co-catalyst | Temperature (°C) | Pressure (atm CO2) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

| 1 | Propylene Oxide | TBAB | 100 | 10 | 12 | 92 | >99 | 7.7 |

| 2 | Propylene Oxide | TBAB | 120 | 10 | 8 | 98 | >99 | 12.3 |

| 3 | Propylene Oxide | DMAP | 100 | 10 | 12 | 85 | >99 | 7.1 |

| 4 | Styrene Oxide | TBAB | 120 | 10 | 10 | 95 | >99 | 9.5 |

| 5 | Epichlorohydrin | TBAB | 100 | 10 | 14 | 90 | >99 | 6.4 |

TBAB: Tetrabutylammonium bromide; DMAP: 4-(Dimethylamino)pyridine; TOF: Turnover Frequency.

Experimental Protocols

Synthesis of this compound Catalyst

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Fumaric acid (C₄H₄O₄)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Prepare a 0.2 M solution of nickel(II) acetate tetrahydrate in methanol.

-

Prepare a 0.2 M solution of fumaric acid in a 1:1 mixture of methanol and deionized water.

-

In a round-bottom flask equipped with a magnetic stirrer, slowly add the nickel(II) acetate solution to the fumaric acid solution at room temperature with vigorous stirring.

-

A pale green precipitate of this compound will form immediately.

-

Continue stirring the mixture for 2 hours at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it three times with methanol.

-

Dry the resulting this compound powder in a vacuum oven at 80 °C for 12 hours.

-

Characterize the synthesized catalyst using techniques such as FTIR, XRD, and elemental analysis to confirm its structure and purity.

Catalytic Cycloaddition of CO2 to Propylene Oxide

This hypothetical protocol is based on general procedures for nickel-catalyzed cycloaddition reactions.[7][10]

Materials:

-

This compound (catalyst)

-

Propylene oxide (substrate)

-

Tetrabutylammonium bromide (TBAB, co-catalyst)

-

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and a heating mantle

-

Carbon dioxide (high purity)

Procedure:

-

To the autoclave reactor, add this compound (0.1 mmol, 1 mol%) and TBAB (0.1 mmol, 1 mol%).

-

Add propylene oxide (10 mmol, 1 equivalent).

-

Seal the reactor and purge it with CO2 three times to remove the air.

-

Pressurize the reactor with CO2 to the desired pressure (e.g., 10 atm).

-

Heat the reactor to the desired temperature (e.g., 120 °C) with constant stirring.

-

Maintain the reaction conditions for the specified time (e.g., 8 hours).

-

After the reaction, cool the reactor to room temperature in an ice bath and slowly vent the excess CO2.

-

Open the reactor and collect the reaction mixture.

-

Analyze the products by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of propylene oxide and the selectivity for propylene carbonate.

Visualizations

Below are diagrams illustrating the experimental workflow and a proposed catalytic cycle.

Caption: Experimental workflow for the synthesis of the this compound catalyst and its application in CO2 cycloaddition.

Caption: Proposed catalytic cycle for the cycloaddition of CO2 to epoxides catalyzed by this compound.

References

- 1. Nickel Catalyzed Carbonylation/Carboxylation Sequence via Double CO2 Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ni-catalyzed direct carboxylation of benzyl halides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Tetracosanuclear nickel complexes as effective catalysts for cycloaddition of carbon dioxide with epoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Nickel Nanoparticles from Nickel(II) Fumarate Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of nickel (Ni) nanoparticles using nickel(II) fumarate as a precursor. The primary synthesis method described is thermal decomposition, a robust technique for producing crystalline nanoparticles with controlled size and magnetic properties. These nanoparticles are of significant interest for various applications in biomedical research and drug development, including targeted drug delivery and magnetic hyperthermia.

Principle of Synthesis

The synthesis of nickel nanoparticles from a this compound precursor is based on the principle of thermal decomposition. In this process, the metal-organic precursor, this compound (Ni(C₄H₂O₄)), is heated to a high temperature in a high-boiling point solvent that often doubles as a capping agent, such as oleylamine. At the decomposition temperature, the bonds within the precursor break, leading to the nucleation and subsequent growth of zero-valent nickel (Ni⁰) nanoparticles. The capping agent adsorbs to the surface of the growing nanoparticles, preventing their aggregation and allowing for control over their final size and dispersity. The particle size can be tuned by adjusting parameters such as the reaction temperature, heating rate, and precursor concentration.

Experimental Protocol: Synthesis of Nickel Nanoparticles via Thermal Decomposition

This protocol details the synthesis of nickel nanoparticles by the thermal decomposition of this compound in a solvent/capping agent.

2.1. Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| This compound (Ni(C₄H₂O₄)) | 98% or higher | Sigma-Aldrich |

| Oleylamine (technical grade, ~70%) | C18 content ≥ 80% | Sigma-Aldrich |

| Ethanol (anhydrous) | ≥99.5% | Fisher Scientific |

| Hexane (anhydrous) | ≥95% | Fisher Scientific |

| Argon Gas (high purity) | 99.998% | Airgas |

2.2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Heating mantle with magnetic stirrer and thermocouple

-

Schlenk line for inert atmosphere control

-

Water-cooled condenser

-

Septa and glass stoppers

-

High-speed centrifuge and centrifuge tubes

-

Sonicator bath

2.3. Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with the condenser, thermocouple, and a septum in the heating mantle. Connect the setup to the Schlenk line to allow for purging with argon and maintaining an inert atmosphere.

-

Precursor Mixture: In the flask, combine 1 mmol of this compound with 20 mL of oleylamine.

-

Inert Atmosphere: Seal the flask and purge the system with argon gas for 20-30 minutes with gentle stirring to remove oxygen. Maintain a positive argon pressure throughout the reaction.

-

Heating and Decomposition:

-

Heat the mixture to 120°C and hold for 30 minutes to ensure the precursor is well-dissolved and degassed.

-

Increase the temperature to the desired decomposition temperature (e.g., 240°C - 285°C) at a steady rate (e.g., 5-10°C/min). The final temperature will influence the nanoparticle size (see Table 1).

-